

Application Notes & Protocols for the Quantification of Butyl Phenylacetate

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Compound of Interest

Compound Name: *Butyl phenylacetate*

Cat. No.: *B086620*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Butyl phenylacetate**, a common fragrance and flavor ingredient, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for various sample matrices.

Overview and Physicochemical Properties

Butyl phenylacetate ($C_{12}H_{16}O_2$) is the ester of butanol and phenylacetic acid, known for its sweet, honey-like, and floral aroma. Accurate quantification is crucial for quality control in the food, fragrance, and pharmaceutical industries.

Table 1: Physicochemical Properties of **Butyl Phenylacetate**

Property	Value	Reference
Molecular Weight	192.25 g/mol	[1]
Boiling Point	133-135 °C at 15 mmHg	[1]
Density	0.99 g/mL at 25 °C	[1]
Refractive Index	n ₂₀ /D 1.49	[1]
Synonyms	Butyl 2-phenylacetate, Benzeneacetic acid, butyl ester	[2]
CAS Number	122-43-0	[2]

Analytical Methodologies

This document outlines two primary methods for the quantification of **Butyl phenylacetate**:

- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile compounds.
- High-Performance Liquid Chromatography (HPLC): A versatile technique for non-volatile or thermally labile compounds, adaptable for **Butyl phenylacetate**.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a preferred method for the analysis of volatile and semi-volatile compounds like **Butyl phenylacetate**, offering excellent separation and definitive identification.

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for isolating **Butyl phenylacetate** from aqueous sample matrices.

- **Sample Aliquoting:** Take a known volume or weight of the sample (e.g., 5 mL of a beverage).
- **Internal Standard Spiking:** Spike the sample with an appropriate internal standard (e.g., deuterated **Butyl phenylacetate** or a compound with similar chemical properties and retention time) at a known concentration.
- **Extraction:** Add 5 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
- **Vortexing:** Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
- **Centrifugation:** Centrifuge the sample to achieve phase separation.
- **Collection:** Carefully collect the organic layer (bottom layer for dichloromethane, top layer for hexane).
- **Drying:** Pass the organic extract through anhydrous sodium sulfate to remove any residual water.
- **Concentration:** If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume (e.g., 1 mL).
- **Transfer:** Transfer the final extract to a GC vial for analysis.

3.1.2. GC-MS Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis.

Table 2: GC-MS Instrumental Parameters

Parameter	Recommended Setting
GC System	Agilent 7890B or equivalent
Mass Spectrometer	Agilent 5977A or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent 5% phenyl-methylpolysiloxane
Injection Volume	1 μ L
Injector Temperature	250 $^{\circ}$ C
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	Initial: 60 $^{\circ}$ C (hold 2 min), Ramp: 10 $^{\circ}$ C/min to 280 $^{\circ}$ C (hold 5 min)
Transfer Line Temp.	280 $^{\circ}$ C
Ion Source Temp.	230 $^{\circ}$ C
Quadrupole Temp.	150 $^{\circ}$ C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantifier Ion (m/z)	91
Qualifier Ions (m/z)	192, 131

Data Presentation and Validation

Method validation should be performed according to established guidelines to ensure the reliability of the results.

Table 3: Typical GC-MS Method Validation Parameters

Parameter	Typical Value	Reference
Linearity (r^2)	> 0.995	[3]
Limit of Detection (LOD)	0.01 - 0.1 mg/L	[4]
Limit of Quantification (LOQ)	0.03 - 0.3 mg/L	[5]
Accuracy (Recovery)	80 - 120%	[5]
Precision (RSD)	< 15%	[5]

High-Performance Liquid Chromatography (HPLC) Method

While GC-MS is often preferred, HPLC provides a viable alternative, particularly for samples that are not amenable to gas chromatography. This method is adapted from a validated method for sodium phenylacetate.[6]

Experimental Protocol: HPLC Analysis

4.1.1. Sample Preparation

- Dilution: Dilute the sample in the mobile phase to a concentration within the calibration range.
- Filtration: Filter the diluted sample through a 0.45 μm syringe filter to remove any particulate matter.
- Transfer: Transfer the filtered sample to an HPLC vial.

4.1.2. HPLC Instrumental Parameters

Table 4: HPLC Instrumental Parameters

Parameter	Recommended Setting	Reference
HPLC System	Agilent 1260 Infinity II or equivalent	
Column	C18 (e.g., 4.6 x 150 mm, 5 μ m)	[6]
Mobile Phase	Acetonitrile:Water (60:40, v/v)	Adapted from[6]
Flow Rate	1.0 mL/min	[6]
Injection Volume	20 μ L	
Column Temperature	30 $^{\circ}$ C	
Detector	UV-Vis or Photodiode Array (PDA)	
Detection Wavelength	210 nm	Adapted from[6]

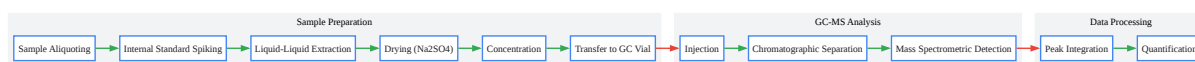
Data Presentation and Validation

Table 5: Typical HPLC Method Validation Parameters

Parameter	Typical Value	Reference
Linearity (r^2)	> 0.998	[6]
Retention Time	~5-7 min (dependent on exact conditions)	[6]
Accuracy (Recovery)	98 - 102%	[6]
Precision (RSD)	< 2%	[6]
LOD	0.1 - 1 μ g/mL	
LOQ	0.3 - 3 μ g/mL	

Visualizations

Experimental Workflows



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Caption: GC-MS analysis workflow for **Butyl phenylacetate**.



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Caption: HPLC analysis workflow for **Butyl phenylacetate**.

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